![molecular formula C8H10Cl2N2O B1484770 1-[(4,5-dichloro-1H-imidazol-1-yl)méthyl]cyclobutan-1-ol CAS No. 1861868-33-8](/img/structure/B1484770.png)
1-[(4,5-dichloro-1H-imidazol-1-yl)méthyl]cyclobutan-1-ol
Vue d'ensemble
Description
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Applications antibactériennes
Les dérivés de l'imidazole, y compris ceux comportant un fragment cyclobutan-1-ol, ont été étudiés pour leurs propriétés antibactériennes. Ces composés peuvent être conçus pour cibler des souches bactériennes spécifiques, offrant un potentiel en tant que nouveaux agents antibactériens à une époque où la résistance aux antibiotiques est une préoccupation croissante .
Applications antifongiques
Le cycle imidazole est un élément courant dans les agents antifongiques. Des recherches ont montré que les dérivés de l'imidazole peuvent être efficaces contre une variété d'espèces fongiques, notamment Candida albicans et Aspergillus niger. Cela les rend précieux dans le développement de traitements contre les infections fongiques .
Activité antitumorale
Les composés contenant de l'imidazole se sont montrés prometteurs dans la recherche antitumorale. Leur capacité à interférer avec la prolifération cellulaire et à induire l'apoptose dans les cellules cancéreuses suggère des applications potentielles en thérapie anticancéreuse, en particulier dans la conception de médicaments plus sélectifs et moins toxiques .
Propriétés anti-inflammatoires
Le noyau imidazole est connu pour présenter des effets anti-inflammatoires. Des dérivés de ce composé pourraient être synthétisés pour développer de nouveaux médicaments anti-inflammatoires, ce qui pourrait être bénéfique pour traiter les maladies inflammatoires chroniques .
Potentiel antidiabétique
Certains dérivés de l'imidazole ont été identifiés comme possédant des propriétés antidiabétiques. Ils peuvent jouer un rôle dans la régulation de la glycémie, offrant une base pour le développement de nouveaux médicaments antidiabétiques .
Effets antioxydants
Les composés de l'imidazole peuvent également agir comme antioxydants. Ils ont le potentiel de neutraliser les radicaux libres, qui sont impliqués dans diverses maladies et processus de vieillissement. Cette activité antioxydante peut être exploitée à des fins thérapeutiques .
Capacités antivirales
La flexibilité structurale des dérivés de l'imidazole leur permet d'être adaptés à des applications antivirales. Ils peuvent être conçus pour inhiber la réplication virale, ce qui en fait des candidats pour le traitement des infections virales .
Utilisations gastroprotectrices
Les dérivés de l'imidazole tels que l'oméprazole et le pantoprazole, qui contiennent une structure de base similaire, sont bien connus pour leurs propriétés gastroprotectrices. Ils réduisent la production d'acide gastrique et sont utilisés pour traiter des affections telles que le reflux gastro-œsophagien (RGO) et les ulcères peptiques .
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to a wide range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
It is known that the biological activity of imidazole derivatives can be influenced by various factors .
Safety and Hazards
Orientations Futures
Given the broad range of biological activities exhibited by imidazole derivatives, there is significant interest in the development of new drugs based on this structure . This includes research into their potential use in treating a variety of conditions, including infectious diseases, cancer, and inflammatory disorders .
Analyse Biochimique
Biochemical Properties
1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways in which they are involved .
Cellular Effects
The effects of 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. In vitro studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term effects on cellular function include alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating a narrow therapeutic window for this compound .
Metabolic Pathways
1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, affecting metabolic flux and metabolite levels . These interactions can lead to the formation of reactive metabolites, which may contribute to its pharmacological or toxicological effects .
Transport and Distribution
The transport and distribution of 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . This interaction affects its localization and accumulation within different tissues .
Subcellular Localization
The subcellular localization of 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
1-[(4,5-dichloroimidazol-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O/c9-6-7(10)12(5-11-6)4-8(13)2-1-3-8/h5,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJJGDFVCMXKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2C=NC(=C2Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




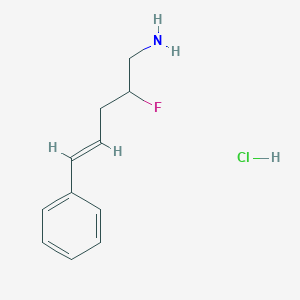
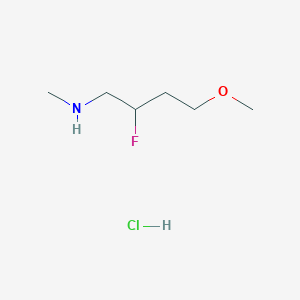
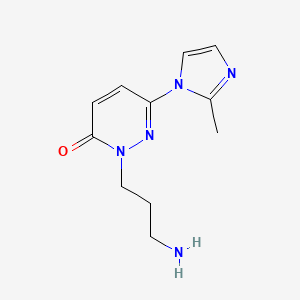
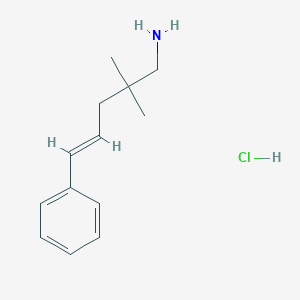
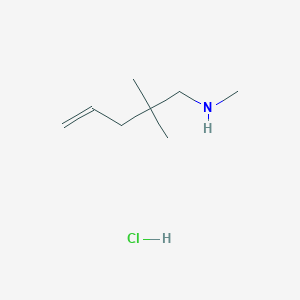
amine hydrochloride](/img/structure/B1484700.png)
![methyl({1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1484701.png)
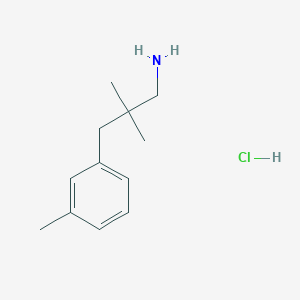
![(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1484704.png)
![methyl(3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484705.png)
![3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484706.png)
![2-[6-Oxo-3-(thiophen-3-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1484708.png)
amine hydrochloride](/img/structure/B1484709.png)